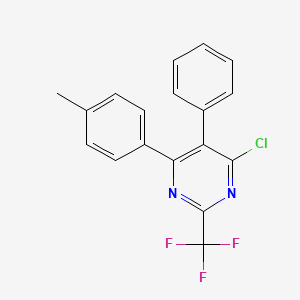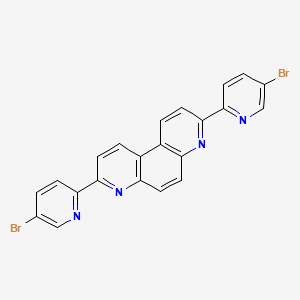
3,8-Bis(5-bromopyridin-2-YL)-4,7-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Bis(5-bromopyridin-2-YL)-4,7-phenanthroline is a complex organic compound that belongs to the class of phenanthroline derivatives. This compound is characterized by the presence of bromopyridinyl groups attached to the phenanthroline core, which imparts unique chemical and physical properties. Phenanthroline derivatives are widely studied for their applications in coordination chemistry, catalysis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Bis(5-bromopyridin-2-YL)-4,7-phenanthroline typically involves multi-step organic reactions. One common method includes the bromination of pyridine derivatives followed by their coupling with phenanthroline. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters is crucial in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3,8-Bis(5-bromopyridin-2-YL)-4,7-phenanthroline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form complexes with metal ions through coordination bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
3,8-Bis(5-bromopyridin-2-YL)-4,7-phenanthroline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 3,8-Bis(5-bromopyridin-2-YL)-4,7-phenanthroline involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, altering their function and activity. The molecular targets and pathways involved depend on the specific application and the metal ions used in the complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,9-Dimethyl-1,10-phenanthroline: Another phenanthroline derivative with different substituents.
4,7-Diphenyl-1,10-phenanthroline: A phenanthroline derivative with phenyl groups instead of bromopyridinyl groups.
Uniqueness
3,8-Bis(5-bromopyridin-2-YL)-4,7-phenanthroline is unique due to the presence of bromopyridinyl groups, which enhance its reactivity and ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring high stability and specificity.
Propriétés
Numéro CAS |
915283-61-3 |
|---|---|
Formule moléculaire |
C22H12Br2N4 |
Poids moléculaire |
492.2 g/mol |
Nom IUPAC |
3,8-bis(5-bromopyridin-2-yl)-4,7-phenanthroline |
InChI |
InChI=1S/C22H12Br2N4/c23-13-1-5-19(25-11-13)21-7-3-15-16-4-8-22(20-6-2-14(24)12-26-20)28-18(16)10-9-17(15)27-21/h1-12H |
Clé InChI |
MWVKBKCRGRLZCY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Br)C2=NC3=C(C=C2)C4=C(C=C3)N=C(C=C4)C5=NC=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(3-pyridinyl)-](/img/structure/B12606357.png)

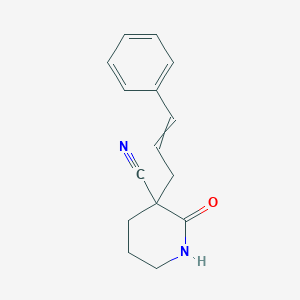
![N-[4-Chloro-3-(phenylsulfanyl)phenyl]-4-methoxypyrimidin-2-amine](/img/structure/B12606369.png)

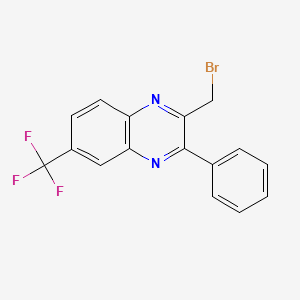

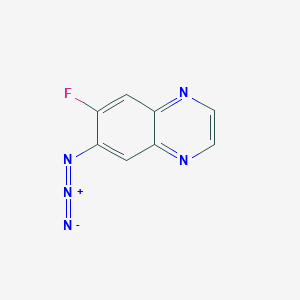
![4-Amino-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B12606405.png)
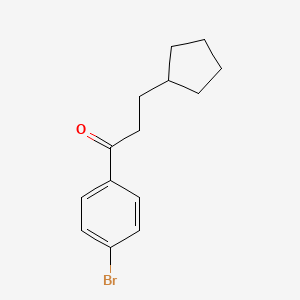
![3-(2-{4-[(2H-Tetrazol-5-yl)methyl]phenoxy}acetamido)benzoic acid](/img/structure/B12606412.png)
![4-[2-Chloro-4-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12606422.png)

